2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-
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Overview
Description
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a benzoxazine ring with thione and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as trifluoromethanesulfonic acid to catalyze the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine with a thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazine with a thiol group.
Substitution: Benzoxazine derivatives with various substituents on the benzene ring.
Scientific Research Applications
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: This compound has a similar benzoxazine ring but with a dione substituent instead of a thione.
3,4-Dihydro-2H-1,3-Benzoxazine: Lacks the thione group and has different chemical properties.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
647849-53-4 |
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Molecular Formula |
C14H9Cl2NOS |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
6,8-dichloro-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
InChI Key |
REMMNOYSFUPACX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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